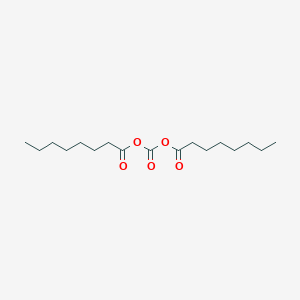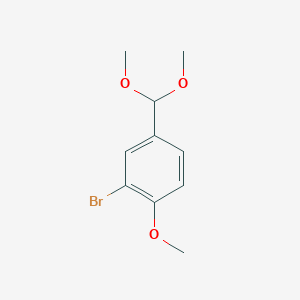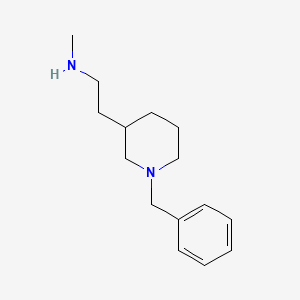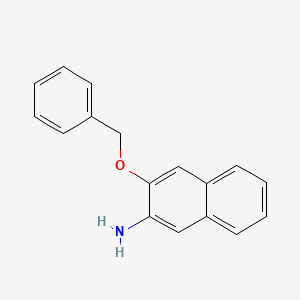
3-Benzyloxynaphthalen-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyloxynaphthalen-2-ylamine is an organic compound that belongs to the class of naphthylamines It features a naphthalene ring system substituted with a benzyloxy group at the 3-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxynaphthalen-2-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, such as 2-naphthol and benzyl chloride.
Formation of Benzyloxy Group: The benzyloxy group is introduced by reacting 2-naphthol with benzyl chloride in the presence of a base, such as potassium carbonate, under reflux conditions.
Amination: The resulting 3-benzyloxynaphthalene is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxynaphthalen-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as naphthylamines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthylamines.
Scientific Research Applications
3-Benzyloxynaphthalen-2-ylamine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyloxynaphthalen-2-ylamine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: A structurally similar compound with an amine group at the 2-position of the naphthalene ring.
3-Benzyloxypyridin-2-amine: Another compound with a benzyloxy group and an amine group, but with a pyridine ring instead of a naphthalene ring.
Uniqueness
3-Benzyloxynaphthalen-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyloxy group and an amine group on the naphthalene ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H15NO |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
3-phenylmethoxynaphthalen-2-amine |
InChI |
InChI=1S/C17H15NO/c18-16-10-14-8-4-5-9-15(14)11-17(16)19-12-13-6-2-1-3-7-13/h1-11H,12,18H2 |
InChI Key |
YWSITNKCZVAVCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


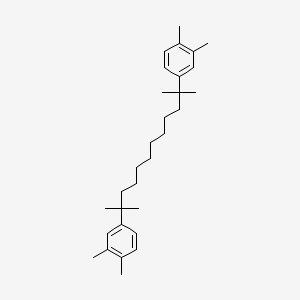
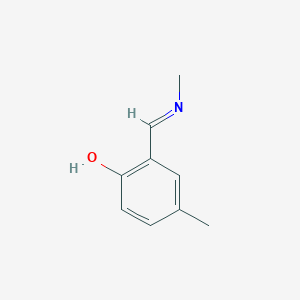
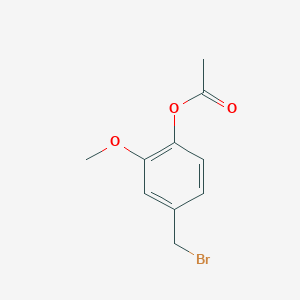

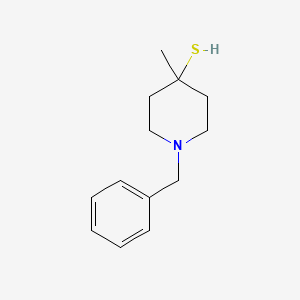
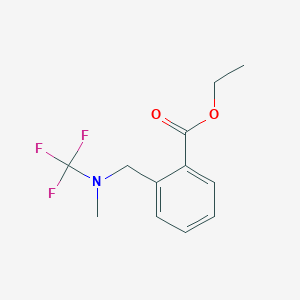
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)
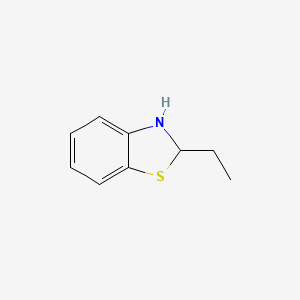
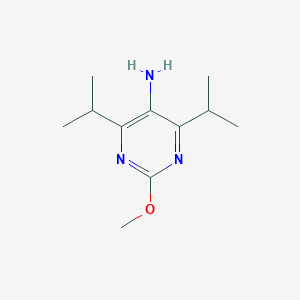

![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)
